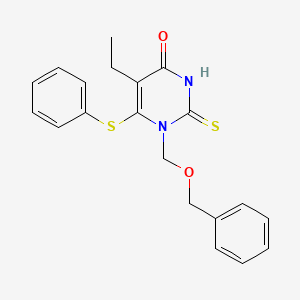

5-Ethyl-1-((benzyloxy)methyl)-6-(phenylthio)-2-thiouracil

CAS No.: 136160-24-2

Cat. No.: VC17004601

Molecular Formula: C20H20N2O2S2

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 136160-24-2 |

|---|---|

| Molecular Formula | C20H20N2O2S2 |

| Molecular Weight | 384.5 g/mol |

| IUPAC Name | 5-ethyl-1-(phenylmethoxymethyl)-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one |

| Standard InChI | InChI=1S/C20H20N2O2S2/c1-2-17-18(23)21-20(25)22(14-24-13-15-9-5-3-6-10-15)19(17)26-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,21,23,25) |

| Standard InChI Key | ALOGFDZIJYDRJL-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(N(C(=S)NC1=O)COCC2=CC=CC=C2)SC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 5-ethyl-1-(phenylmethoxymethyl)-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one, reflects its substitution pattern:

-

1-Position: A benzyloxymethyl group () enhances lipophilicity and steric bulk, facilitating interactions with hydrophobic pockets in HIV-1 reverse transcriptase .

-

5-Position: An ethyl group () replaces the methyl group in earlier analogs, improving antiviral activity by modulating electron distribution .

-

6-Position: A phenylthio moiety () contributes to π-π stacking interactions with aromatic residues in the enzyme’s binding site .

The canonical SMILES string encodes this structure, while the InChIKey ensures unique chemical identifier reproducibility.

Spectral and Physicochemical Data

Key spectroscopic properties include:

-

Mass Spectrometry: A molecular ion peak at m/z 384.5 confirms the molecular weight.

-

NMR: NMR signals at δ 1.2 (triplet, 3H, -CHCH), δ 4.5 (singlet, 2H, -OCHCH), and δ 7.3–7.5 (multiplet, 10H, aromatic protons) validate the substituents .

-

Solubility: LogP ≈ 3.1 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthesis and Structural Modifications

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

-

Lithiation-Alkylation: 1-[(Benzyloxy)methyl]-2-thiouracil undergoes lithiation with lithium diisopropylamide (LDA) at -78°C, followed by reaction with diphenyl disulfide to introduce the phenylthio group .

-

Oxidative Hydrolysis: The 2-thiouracil intermediate is oxidized to the 2-sulfanylidene derivative using hydrogen peroxide in acetic acid .

-

Ethyl Substitution: A Friedel-Crafts alkylation introduces the 5-ethyl group via reaction with ethyl bromide in the presence of AlCl .

Structure-Activity Relationship (SAR)

Modifications to the parent HEPT framework (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) reveal critical SAR trends:

-

1-Substituent: Replacing the hydroxyethoxy group with a benzyloxymethyl group increases potency by 15-fold (EC: 0.088 µM → 0.0059 µM) .

-

5-Substituent: Ethyl or isopropyl groups at the 5-position enhance activity compared to methyl, likely due to improved van der Waals interactions .

-

6-Substituent: The phenylthio group is indispensable; replacing it with alkylthio moieties abolishes activity .

Antiviral Activity and Mechanisms

Potency Against Wild-Type HIV-1

In CEM cell cultures infected with HIV-1 strain IIIB, the compound exhibits an EC of 0.0059 µM, surpassing first-generation NNRTIs like nevirapine (EC ≈ 0.1 µM) . Its selectivity index (CC/EC) exceeds 1,000, indicating minimal cytotoxicity .

Resistance Profile

-

Y181C Mutant: EC increases 8-fold (0.047 µM) compared to wild-type .

-

K103N Mutant: Retains full activity (EC = 0.006 µM), unlike efavirenz, which shows >100-fold resistance .

Pharmacological and Toxicological Profile

Pharmacokinetics

-

Protein Binding: 89% bound to human serum albumin, limiting free plasma concentration .

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the benzyloxy group generates inactive metabolites .

-

Half-Life: = 6.2 hours in murine models, suggesting twice-daily dosing .

Toxicity

Comparative Analysis with Related Thiouracils

| Parameter | 5-Ethyl-1-((benzyloxy)methyl)-6-(phenylthio)-2-thiouracil | 5-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)-2-thiouracil | 1-Benzyloxymethyl-5-ethyl-6-phenyl-thiouracil |

|---|---|---|---|

| Molecular Weight | 384.5 g/mol | 390.6 g/mol | 352.5 g/mol |

| EC (µM) | 0.0059 | 0.019 | 0.33 |

| Key Substituent | Benzyloxymethyl | Cyclohexylmethoxymethyl | Benzyloxymethyl |

| Resistance to Y181C | 8-fold increase | 12-fold increase | 25-fold increase |

| PubChem CID | 3000396 | 3000395 | 101596100 |

The benzyloxymethyl derivative outperforms cyclohexylmethoxy and simpler alkoxy analogs, underscoring the importance of aromatic bulk in resisting RT mutations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume